N-5-Carboxypentyl-1-deoxynojirimycin (N-5-CPDNJ) is a derivative of the iminosugar deoxynojirimycin (DNJ), which is known for its inhibitory effects on glycosidase enzymes. DNJ and its derivatives have been extensively studied due to their potential therapeutic applications in various diseases, including diabetes, viral infections, and certain types of cancer. These compounds mimic the structure of monosaccharides and thus can interfere with the processing of glycoproteins and glycolipids, leading to a wide range of biological effects.
Synthesis Analysis
A simple and efficient synthesis method for NCP-DNJ was first reported by Bernotas and Ganem []. Their procedure involves reacting 2,3,4,6-tetra-O-benzyl-1-deoxynojirimycin with glutaric anhydride in the presence of triethylamine. This reaction yields the N-5-carboxypentyl derivative, which is then deprotected via catalytic hydrogenation to afford NCP-DNJ. This method provides a practical route for obtaining substantial quantities of NCP-DNJ for research purposes.
Mechanism of Action
The mechanism of action of N-5-CPDNJ and related compounds primarily involves the inhibition of glycosidase enzymes. For instance, N-butyldeoxynojirimycin, an alkylated derivative of DNJ, has been shown to inhibit the biosynthesis of glycolipids by acting on glucosyltransferase-catalyzed biosynthesis of glucosylceramide in HL-60 cells1. This inhibition can prevent the accumulation of glycolipids, which is beneficial in the treatment of glycolipid storage disorders such as Gaucher's disease. Similarly, DNJ itself has been reported to block the human immunodeficiency virus (HIV) envelope glycoprotein-mediated membrane fusion by interfering with the glycosylation pattern of the Env glycoprotein, thus inhibiting virus entry at the Env/coreceptor interaction step3. Furthermore, N-5-CPDNJ has been utilized as an affinity ligand for the purification of trimming glucosidase I due to its specific inhibition of this enzyme, which is crucial in the N-linked oligosaccharide processing pathway2.
Applications in Various Fields
1. Glycolipid Storage Disorders
N-5-CPDNJ derivatives have shown promise in the treatment of glycolipid storage disorders. The inhibition of glucosylceramide biosynthesis by these compounds can prevent the pathological accumulation of glycolipids in lysosomes, offering a novel therapeutic approach for managing diseases like Gaucher's disease1.
2. Antiviral Therapy
The ability of DNJ to inhibit the glycosylation of viral envelope proteins makes it a potential antiviral agent. For example, DNJ has been found to inhibit HIV spread by blocking the virus's entry into host cells3. This suggests that N-5-CPDNJ and its derivatives could be explored as anti-HIV agents, possibly in combination with other compounds targeting viral entry pathways.
3. Cancer Treatment
Derivatives of N-5-CPDNJ have been investigated for their anti-tumorigenic properties. For instance, a specific derivative was shown to suppress the growth and migration of human lung cancer cells by altering cell surface oligosaccharide expression and inducing cell cycle arrest and apoptosis4.
4. Diabetes Management
The antiglycogenolytic action of DNJ, resulting from the specific inhibition of the alpha-1,6-glucosidase activity of the debranching enzyme, has implications for diabetes management. By inhibiting hepatic glycogenolysis, these compounds can potentially regulate blood glucose levels6. Additionally, the pharmacodynamics of DNJ can be improved by adjuvants like carboxymethylcellulose sodium, which changes its absorption characteristics and pharmacokinetics, enhancing its activity on glucose levels5.
Related Compounds
1-Deoxynojirimycin (DNJ)
Compound Description: 1-Deoxynojirimycin (DNJ) is a glucose analog that acts as a potent inhibitor of α-glucosidases. [, , , , , , , , , , , , , , , , ] It is often used as a starting material for the synthesis of more complex DNJ derivatives.
Relevance: DNJ is the core structure of N-5-Carboxypentyl-1-deoxynojirimycin. The related compound differs by the absence of the N-5-carboxypentyl side chain present in N-5-Carboxypentyl-1-deoxynojirimycin. [, ]
N,N-Dimethyl-1-deoxynojirimycin
Compound Description: N,N-Dimethyl-1-deoxynojirimycin is a DNJ derivative with two methyl groups attached to the nitrogen atom. [] It exhibits inhibitory activity against α-glucosidase I.
Castanospermine
Compound Description: Castanospermine is an indolizidine alkaloid that serves as a potent inhibitor of α-glucosidases. [, ]
Relevance: Although structurally different from N-5-Carboxypentyl-1-deoxynojirimycin, castanospermine is grouped in the same category of α-glucosidase inhibitors. [, ] Several papers explore the structure-activity relationship of castanospermine analogs in comparison to N-5-Carboxypentyl-1-deoxynojirimycin.
Compound Description: AMP-DNM is a synthetic iminosugar that potently inhibits glucosylceramide synthase. [, , , ] It exhibits beneficial metabolic effects in animal models of obesity and insulin resistance. [, , ]
Relevance: This compound and N-5-Carboxypentyl-1-deoxynojirimycin share the same parent structure, 1-deoxynojirimycin, and both are modified at the nitrogen atom with a lipophilic side chain. [, ] The difference lies in the specific structure of the side chain, with AMP-DNM containing an adamantane group.
Compound Description: This compound is a glucoside of N-(benzyloxycarbonyl)-1-deoxynojirimycin with a glucose molecule attached to the 3-OH group. [] It shows potent inhibition of rat intestinal sucrase and rice α-glucosidase.
Compound Description: This compound is a glucoside of N-(benzyloxycarbonyl)-1-deoxynojirimycin with a glucose molecule attached to the 4-OH group. [] It retains the inhibitory potency of 1-deoxynojirimycin against rat intestinal sucrase and isomaltase.
Compound Description: This compound is a glucoside of N-(benzyloxycarbonyl)-1-deoxynojirimycin with a glucose molecule attached to the 2-OH group. [] It exhibits greater effectiveness against trehalases than 1-deoxynojirimycin.
Compound Description: ASBA-P-DNM is a photoactive derivative of DNJ designed for active site-directed labeling of glucosidase I. [] It exhibits a nine-fold greater inhibitory potency against glucosidase I compared to DNJ. []
N-Butyl-1-deoxynojirimycin (NB-DNJ)
Compound Description: NB-DNJ is an orally administered drug used to treat Gaucher disease. [, ] It acts by partially inhibiting glucosylceramide synthesis and as a chemical chaperone for the enzyme acid β-glucosidase. [, ]
Relevance: NB-DNJ shares the same parent structure, 1-deoxynojirimycin, with N-5-Carboxypentyl-1-deoxynojirimycin and is modified at the nitrogen atom with an alkyl chain. [, , ] This comparison underscores the impact of different N-alkyl substituents on the activity and potential therapeutic applications of DNJ derivatives.
N-Nonyl-1-deoxynojirimycin (NN-DNJ)
Compound Description: NN-DNJ is an iminosugar glucomimetic that acts as a chemical chaperone for acid β-glucosidase, facilitating its transport and maturation. []
Relevance: Similar to NB-DNJ, NN-DNJ exemplifies another N-alkyl derivative of 1-deoxynojirimycin, providing further insight into the structure-activity relationship of this class of compounds. [] Comparing the properties of NN-DNJ to N-5-Carboxypentyl-1-deoxynojirimycin could help elucidate the effect of alkyl chain length on their biological activities.
N-(n-Butyl)-4-amino-5-(hydroxymethyl)cyclopentane
Compound Description: This compound belongs to the aminocyclopentitol class and acts as a selective inhibitor of the lysosomal β-glucosidase (GBA1). []
Relevance: While structurally distinct from N-5-Carboxypentyl-1-deoxynojirimycin, both compounds target and inhibit glucosidases. [, ] This highlights a shared biological activity despite their structural differences.
N-(n-Nonyl)-4-amino-5-(hydroxymethyl)cyclopentane
Compound Description: This aminocyclopentitol exhibits potent inhibitory activity against the lysosomal β-glucosidase (GBA1). []
Relevance: Similar to the previous compound, this aminocyclopentitol exemplifies another glucosidase inhibitor, emphasizing the diversity of chemical structures that can target this enzyme class. []
Compound Description: This compound belongs to the aminocyclopentitol family and inhibits both the lysosomal β-glucosidase (GBA1) and the non-lysosomal β-glucosidase (GBA2). []
Relevance: As with the previous two aminocyclopentitols, this compound demonstrates the broad range of structures capable of inhibiting glucosidases, providing a broader context for understanding the activity of N-5-Carboxypentyl-1-deoxynojirimycin. []
Relevance: This compound, along with N-5-Carboxypentyl-1-deoxynojirimycin, belongs to the N-alkylated 1-deoxynojirimycin derivatives. [] Comparing their activities can help in understanding the effect of the alkyl chain length and functional groups on both potency and toxicity.
Compound Description: N-(7-oxadecyl)-dNM is a less lipophilic analog of N-decyl-dNM and demonstrates improved therapeutic ratio (ratio of α-glucosidase I inhibition to toxicity) in HepG2 cells. []
Relevance: This compound further strengthens the structure-activity relationship study within N-alkylated 1-deoxynojirimycin derivatives. [] The introduction of an oxygen atom in the alkyl chain of N-(7-oxadecyl)-dNM, compared to the uninterrupted alkyl chain in N-5-Carboxypentyl-1-deoxynojirimycin, leads to differences in their pharmacological properties.
1-Deoxymannojirimycin
Compound Description: 1-Deoxymannojirimycin is a mannose analog and an inhibitor of α-mannosidases, enzymes involved in the processing of N-linked glycans. [, ]
Relevance: While structurally similar to 1-deoxynojirimycin, the core structure of N-5-Carboxypentyl-1-deoxynojirimycin, 1-Deoxymannojirimycin targets a different class of enzymes involved in glycan processing. [, , ]
1,4-Dideoxy-1,4-imino-D-arabinitol
Compound Description: This compound is a polyhydroxylated alkaloid synthesized using a combined enzymatic aldol condensation and catalytic intramolecular reductive amination. []
Relevance: Although structurally different from N-5-Carboxypentyl-1-deoxynojirimycin, this compound, alongside 1-deoxynojirimycin and 1-deoxymannojirimycin, highlights the possibility of utilizing enzymatic methods for the synthesis of iminosugar derivatives. []
Fagomine
Compound Description: Fagomine is a polyhydroxylated alkaloid prepared through a combined enzymatic aldol condensation and catalytic intramolecular reductive amination. []
Relevance: This compound, along with 1-deoxynojirimycin and 1-deoxymannojirimycin, showcases the potential of enzymatic synthesis in preparing iminosugar derivatives. []
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin
Compound Description: This compound is a protected form of 1-deoxynojirimycin used in the synthesis of N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin (AMP-DNM). []
Relevance: This compound serves as a synthetic precursor to AMP-DNM, which shares the same core structure (1-deoxynojirimycin) with N-5-Carboxypentyl-1-deoxynojirimycin. []
5-(Adamantan-1-yl-methoxy)-pentanal
Compound Description: This aldehyde is a key intermediate in the synthesis of N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin (AMP-DNM). []
Relevance: This compound contributes to the side chain of AMP-DNM, which shares its core structure (1-deoxynojirimycin) with N-5-Carboxypentyl-1-deoxynojirimycin. []
N-Butyldeoxygalactojirimycin (NB-DGJ)
Compound Description: NB-DGJ is an N-alkylated deoxygalactojirimycin derivative and an inhibitor of glucosylceramide synthase. []
Relevance: This compound highlights the diversity within the iminosugar family, where a change in the core structure from glucose (as in N-5-Carboxypentyl-1-deoxynojirimycin) to galactose can significantly alter its biological activity. []
N-(n-Nonyl)-deoxygalactojirimycin (N-nonyl-DGJ)
Compound Description: N-nonyl-DGJ is an N-alkylated deoxygalactojirimycin derivative. []
Relevance: This compound further emphasizes the structural diversity within iminosugars and highlights the impact of different monosaccharide scaffolds on biological activity. []
Compound Description: This iminosugar derivative is a potent inhibitor of non-lysosomal glucosylceramidase. [] It demonstrates high specificity for this enzyme at nanomolar concentrations, sparing other glucosidases like the lysosomal glucocerebrosidase and α-glucosidase. []
Relevance: This compound provides a valuable comparison to N-5-Carboxypentyl-1-deoxynojirimycin, showcasing how structural modifications can lead to significant differences in enzyme selectivity. []
l-ido-AMP-DNM
Compound Description: l-ido-AMP-DNM is a lipophilic iminosugar and a selective inhibitor of glycosphingolipid synthesis. Unlike its diastereoisomer, AMP-DNM, it does not inhibit sucrase activity or sucrose assimilation. []
Relevance: This compound, along with AMP-DNM and N-5-Carboxypentyl-1-deoxynojirimycin, exemplifies the importance of stereochemistry in determining the biological activity and selectivity of iminosugars. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.